6-Methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile
CAS No.:
Cat. No.: VC15975997
Molecular Formula: C11H8N2O2
Molecular Weight: 200.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8N2O2 |
|---|---|
| Molecular Weight | 200.19 g/mol |
| IUPAC Name | 6-methoxy-2-oxo-1H-quinoline-5-carbonitrile |
| Standard InChI | InChI=1S/C11H8N2O2/c1-15-10-4-3-9-7(8(10)6-12)2-5-11(14)13-9/h2-5H,1H3,(H,13,14) |
| Standard InChI Key | KPNBQBBQEBLWAO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C2=C(C=C1)NC(=O)C=C2)C#N |
Introduction
Chemical Identity and Structural Characteristics
The IUPAC name for this compound is 6-methoxy-2-oxo-1H-quinoline-5-carbonitrile, reflecting its substitution pattern. Its canonical SMILES representation, COC1=C(C2=C(C=C1)NC(=O)C=C2)C#N, encodes the methoxy group (COC1), the quinoline backbone (C2=C(C=C1)NC(=O)C=C2), and the nitrile substituent (C#N). The molecular structure is further defined by its InChI key (KPNBQBBQEBLWAO-UHFFFAOYSA-N), which uniquely identifies its stereochemical configuration.
Table 1: Molecular Properties of 6-Methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈N₂O₂ |
| Molecular Weight | 200.19 g/mol |
| IUPAC Name | 6-methoxy-2-oxo-1H-quinoline-5-carbonitrile |
| CAS Number | Not publicly disclosed |
| SMILES | COC1=C(C2=C(C=C1)NC(=O)C=C2)C#N |
| InChIKey | KPNBQBBQEBLWAO-UHFFFAOYSA-N |
| PubChem CID | 97036824 |
The planar quinoline core facilitates π-π stacking interactions, while the nitrile group enhances electrophilicity, potentially influencing binding to biological targets . The methoxy substituent may modulate solubility and membrane permeability, a common feature in bioactive quinolines .
Biological Activities and Mechanistic Insights
Quinoline derivatives are renowned for their pharmacological versatility. Although direct evidence for 6-methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile is scarce, structurally related compounds offer insights into potential mechanisms:
Antimicrobial Activity
2-Oxo-1,2-dihydroquinoline-3-carboxamide derivatives exhibit potent inhibition of bacterial DNA gyrase, a critical enzyme in DNA replication . The nitrile group in 6-methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile may coordinate with magnesium ions in the gyrase active site, mimicking the natural substrate’s interactions . Comparative studies show that methoxy-substituted quinolines display enhanced biofilm penetration compared to hydroxylated analogues .
Cannabinoid Receptor Modulation
7-Methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxylic acid derivatives act as CB2 receptor inverse agonists, showing promise in inflammatory diseases . Although 6-methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile lacks the pentyloxy chain, its methoxy and nitrile groups may still engage the CB2 receptor’s hydrophobic pocket, warranting further investigation .
Future Research Directions
-
Target Identification: Profiling against kinase panels or GPCR arrays could reveal novel targets.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents (e.g., replacing methoxy with ethoxy or halogens) may optimize potency .
-
Pharmacokinetic Optimization: Assessing metabolic stability and bioavailability through in vitro ADME assays.
-
Therapeutic Applications: Preclinical testing in models of infection, cancer, or inflammation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume